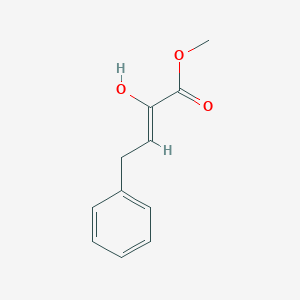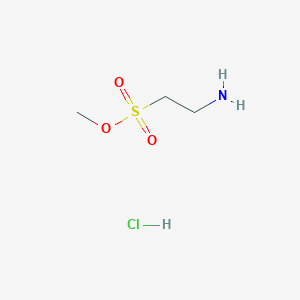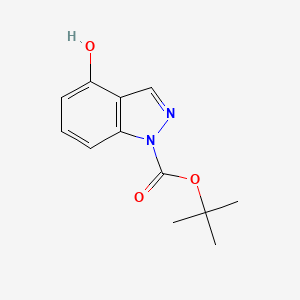![molecular formula C11H10O2 B13117265 (5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione](/img/structure/B13117265.png)
(5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R,6R,7S,9S)-pentacyclo[54002,603,1005,9]undecane-8,11-dione is a complex organic compound characterized by its unique pentacyclic structure This compound is a derivative of pentacycloundecane, featuring a cage-like framework that imparts significant strain and unusual bond angles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione typically involves multiple steps, starting from simpler organic molecules. One common approach involves the Diels-Alder reaction, followed by a series of cyclization and oxidation steps. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for cost-effectiveness and efficiency. This can include the use of continuous flow reactors, advanced purification techniques, and automation to maintain consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
(5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione undergoes various chemical reactions, including:
Oxidation: The ketone groups can be further oxidized to carboxylic acids under strong oxidative conditions.
Reduction: Reduction of the ketone groups can yield the corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the ketone groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of strain and unusual bond angles on reactivity.
Biology: Investigated for its potential interactions with biological macromolecules due to its unique structure.
Medicine: Explored for its potential as a scaffold in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific mechanical or chemical properties.
Wirkmechanismus
The mechanism by which (5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione exerts its effects is largely dependent on its interactions with other molecules. The compound’s strained structure and reactive ketone groups allow it to form strong interactions with various molecular targets, including enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects or changes in material properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,7-Dimethylpentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione: A derivative with methyl groups at positions 1 and 7, exhibiting similar structural features but different reactivity.
Pentacyclo[5.4.0.02,6.03,10.05,9]undecane: The parent compound without the ketone groups, used to study the effects of functionalization on reactivity and properties.
Uniqueness
(5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione is unique due to its specific stereochemistry and the presence of two ketone groups, which significantly influence its chemical behavior and potential applications. The compound’s strained structure and unusual bond angles make it a valuable model for studying the effects of molecular strain on reactivity and interactions.
Eigenschaften
Molekularformel |
C11H10O2 |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
(5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione |
InChI |
InChI=1S/C11H10O2/c12-10-6-2-1-3-5-4(2)8(10)9(5)11(13)7(3)6/h2-9H,1H2/t2-,3?,4-,5?,6+,7?,8+,9?/m1/s1 |
InChI-Schlüssel |
WTUFOKOJVXNYTJ-LQZKHQHBSA-N |
Isomerische SMILES |
C1[C@@H]2[C@H]3[C@H]4C5C3C1C([C@H]2C4=O)C5=O |
Kanonische SMILES |
C1C2C3C4C1C5C2C(=O)C3C4C5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13117197.png)
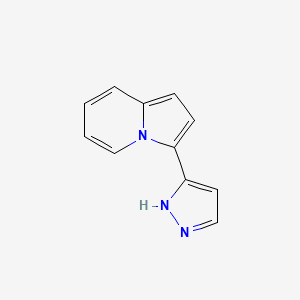


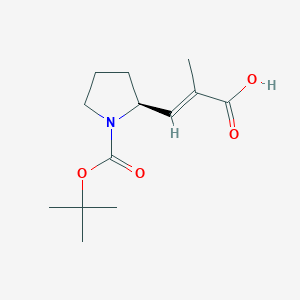


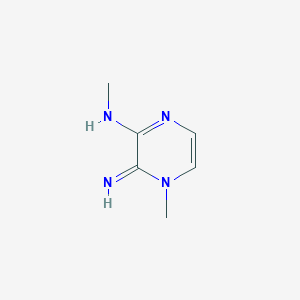
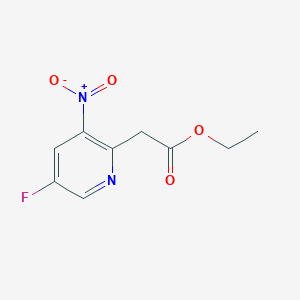

![2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B13117258.png)
